Vinyl 4-acetamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl 4-acetamidobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a vinyl ester of 4-acetamidobenzoic acid and is used as a starting material for the synthesis of various polymers.
Wirkmechanismus
The mechanism of action of vinyl 4-acetamidobenzoate is not well understood. However, it is believed that it interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Vinyl 4-acetamidobenzoate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes, and proper safety precautions should be taken when handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
Vinyl 4-acetamidobenzoate is a versatile compound that can be used in a wide range of laboratory experiments. Its advantages include its high purity, ease of synthesis, and low toxicity. However, its limitations include its limited solubility in water and its potential to cause irritation to the skin and eyes.
Zukünftige Richtungen
There are several future directions for the research and development of vinyl 4-acetamidobenzoate. These include the synthesis of new polymers with improved properties, the development of new applications in drug delivery systems, and the investigation of its potential as a biomaterial. Further research is needed to fully understand the mechanism of action and to explore its potential in various fields.
In conclusion, vinyl 4-acetamidobenzoate is a chemical compound with significant potential in various scientific research fields. Its ease of synthesis, low toxicity, and versatility make it an attractive starting material for the synthesis of various polymers. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Synthesemethoden
Vinyl 4-acetamidobenzoate can be synthesized by the reaction of 4-acetamidobenzoic acid with vinyl acetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce high yields of vinyl 4-acetamidobenzoate with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Vinyl 4-acetamidobenzoate has been widely used as a starting material for the synthesis of various polymers such as polyvinyl 4-acetamidobenzoate, which has applications in drug delivery systems, coatings, and adhesives. It has also been used as a monomer for the synthesis of copolymers with other vinyl monomers, which have applications in the field of polymer science.
Eigenschaften
CAS-Nummer |
137866-62-7 |
---|---|
Produktname |
Vinyl 4-acetamidobenzoate |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
ethenyl 4-acetamidobenzoate |
InChI |
InChI=1S/C11H11NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h3-7H,1H2,2H3,(H,12,13) |
InChI-Schlüssel |
FDMCTTYIVBIZSC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC=C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC=C |
Synonyme |
Benzoic acid, 4-(acetylamino)-, ethenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.